6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several aromatic rings, including naphtho, furan, and imidazo[1,2-a]pyridine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can modify the compound’s structure, potentially altering its interaction with biological targets .
Biochemical Pathways
The broad applicability of imidazo[1,2-a]pyridines in medicinal chemistry suggests that they may influence multiple pathways .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial potential , suggesting that this compound may also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,1-b]furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazo[1,2-a]pyridine Moiety: This step often involves the condensation of the naphtho[2,1-b]furan derivative with a suitable pyridine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding reduced naphtho[2,1-b]furan derivatives.
Substitution: Formation of various substituted naphtho[2,1-b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan Derivatives: These compounds share the naphtho[2,1-b]furan core and exhibit similar chemical properties.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and are often studied for their biological activities.
Uniqueness
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the chlorine atom at the 6-position further distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-6-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O/c20-13-6-8-19-21-16(11-22(19)10-13)18-9-15-14-4-2-1-3-12(14)5-7-17(15)23-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARGLYSCKDDLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CN5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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